3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride

Description

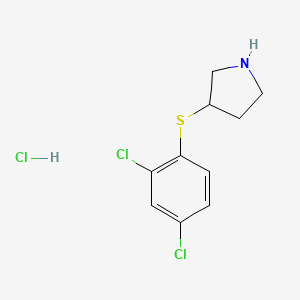

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine hydrochloride is a pyrrolidine derivative featuring a sulfanyl (-S-) group at the 3-position of the pyrrolidine ring and a 2,4-dichlorophenyl substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C10H12Cl3NS |

|---|---|

Molecular Weight |

284.6 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)sulfanylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H11Cl2NS.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H |

InChI Key |

OZSUKINOGNBYGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1SC2=C(C=C(C=C2)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with 2,4-dichlorophenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the chlorines or modify the sulfanyl group.

Substitution: The chlorines on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated or modified sulfanyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl groups is beneficial.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)sulfanylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Scaffolds

3-(2,4-Dichlorophenyl)pyrrolidine (CAS: 1260753-41-0)

- Key Differences : Lacks the sulfanyl (-S-) group present in the target compound.

(R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride (CAS: 2241594-54-5)

- Key Differences : Substituent position (2,3-dichlorophenyl vs. 2,4-dichlorophenyl) and stereochemistry (R-configuration at pyrrolidine C2).

- Implications : The 2,3-dichloro substitution may sterically hinder binding to targets compared to the 2,4-dichloro isomer. Stereochemistry further influences enantioselective interactions with chiral biological targets .

3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine Hydrochloride (CAS: 1220032-40-5)

- Key Differences: Contains a phenoxy-methyl group and additional methyl substituents on the aromatic ring.

- Implications : Increased lipophilicity due to methyl groups may enhance membrane permeability but reduce aqueous solubility .

Thiazolidinone Derivatives ()

Compounds such as 2-(2,4-Dichlorophenyl)-3-(3-(dimethylamino)propyl)thiazolidin-4-one Hydrochloride (30) share the 2,4-dichlorophenyl group but feature a thiazolidinone core instead of pyrrolidine.

- Key Differences: Thiazolidinone ring introduces a carbonyl group (C=O), enabling hydrogen bonding with targets.

- Implications: Thiazolidinones are often associated with antidiabetic or anti-inflammatory activities, whereas pyrrolidine derivatives may prioritize neurological targets .

Piperidine Derivatives ()

3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-piperidine Hydrochloride (11)

- Key Differences : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), with methoxy and trifluoromethyl substituents.

- Implications : The larger ring size and electron-withdrawing trifluoromethyl group may increase binding affinity to serotonin reuptake transporters, as seen in selective serotonin reuptake inhibitors (SSRIs) .

Sulfonamide and Sulfonyl Analogues ()

(S)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine Hydrochloride (CAS: 1354019-46-7)

- Key Differences : Sulfonyl (-SO2-) group replaces sulfanyl (-S-), and the phenyl substituent is 4-chloro instead of 2,4-dichloro.

Analytical Data

- Thiazolidinones (): 13C NMR δ 172.1 ppm (C=O), absent in the target compound. HRMS data (m/z 315.1519 [M+H]+) provide benchmarks for validating molecular weights of analogues .

- Target Compound : Expected HRMS peaks would reflect the molecular formula C10H11Cl2NS·HCl (exact mass需计算).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.